(3-(Difluoromethoxy)pyridin-4-yl)methanamine
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Overview
Description
(3-(Difluoromethoxy)pyridin-4-yl)methanamine is an organic compound with the molecular formula C7H8F2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethoxy group and the methanamine group on the pyridine ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)pyridin-4-yl)methanamine typically involves the introduction of the difluoromethoxy group and the methanamine group onto the pyridine ring. One common method involves the reaction of 4-chloropyridine with difluoromethanol in the presence of a base to form the difluoromethoxy derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(3-(Difluoromethoxy)pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (6-(Difluoromethoxy)pyridin-3-yl)methanamine
- (2-(Difluoromethoxy)pyridin-4-yl)methanamine
- (4-(Difluoromethoxy)pyridin-2-yl)methanamine
Uniqueness
(3-(Difluoromethoxy)pyridin-4-yl)methanamine is unique due to the specific positioning of the difluoromethoxy and methanamine groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
[3-(difluoromethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-4-11-2-1-5(6)3-10/h1-2,4,7H,3,10H2 |
InChI Key |
NHRCRDSZMYKYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)OC(F)F |
Origin of Product |
United States |
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